Dimethyl 4,4'-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate)
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Overview
Description
Dimethyl 4,4’-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) is an organic compound with the molecular formula C20H22N2O6 and a molecular weight of 386.39 g/mol This compound is characterized by the presence of a naphthalene core linked to two imino groups, each connected to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) typically involves the reaction of 1,5-diaminonaphthalene with dimethyl 4-oxobutanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imino bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the imino groups to amine groups.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthalene derivatives with additional oxygen-containing functional groups.
Reduction: Compounds with amine groups replacing the imino groups.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Dimethyl 4,4’-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 4,4’-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) involves its interaction with molecular targets such as enzymes and proteins. The imino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The naphthalene core provides a rigid structure that can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4,4’-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate): Similar structure but with ethyl ester groups instead of methyl.
1,3,4-Thiadiazole Derivatives: Compounds with a thiadiazole ring that exhibit similar biological activities.
1,2,4-Triazole Derivatives: Known for their diverse biological activities, including antiviral and antibacterial properties.
Uniqueness
Dimethyl 4,4’-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) is unique due to its specific naphthalene-based structure and the presence of two imino groups, which provide distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C20H22N2O6 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 4-[[5-[(4-methoxy-4-oxobutanoyl)amino]naphthalen-1-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C20H22N2O6/c1-27-19(25)11-9-17(23)21-15-7-3-6-14-13(15)5-4-8-16(14)22-18(24)10-12-20(26)28-2/h3-8H,9-12H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
FGPUYYRHXNRCTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)CCC(=O)OC |
Origin of Product |
United States |
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